N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c20-13(11-8-16-19-4-1-5-21-14(11)19)17-10-3-2-9-7-15-18-12(9)6-10/h2-3,6-8H,1,4-5H2,(H,15,18)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAACAGLWEDOBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC4=C(C=C3)C=NN4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the indazole ring, followed by the construction of the pyrazolo[3,2-b][1,3]oxazine core. Common synthetic routes may involve:
Formation of Indazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Construction of Pyrazolo[3,2-b][1,3]oxazine Core: This step often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Final Coupling: The final step involves coupling the indazole and pyrazolo[3,2-b][1,3]oxazine intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-Indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulation of Receptors: Interacting with cellular receptors to modulate their activity and downstream signaling pathways.
Interference with DNA/RNA: Binding to nucleic acids and affecting their function and expression.
Comparison with Similar Compounds
Pyrazolo-Oxazine Core Modifications
Indazole vs. Phenyl Substituents
- The indazole group in the target compound provides additional hydrogen-bonding sites compared to phenyl analogs (e.g., C₁₄H₁₄FN₃O₂, ), which may enhance interactions with kinase ATP-binding pockets.
Biological Activity
N-(1H-Indazol-6-YL)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Structural Characteristics
The compound features a unique structural arrangement that combines an indazole fragment with a fused pyrazolo[3,2-b][1,3]oxazine ring system. The carboxamide group enhances its ability to interact with biological targets. The molecular formula is with a molecular weight of approximately 241.26 g/mol.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Antagonism of TRPV1 Receptors : Similar compounds have shown antagonistic effects on the TRPV1 receptor, which is involved in pain perception. The structure-activity relationship (SAR) studies suggest that modifications in the indazole and pyrazole regions can optimize this activity .
- Anti-inflammatory Properties : Compounds in this class have been noted for their potential to reduce inflammation through various pathways, including inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Research indicates that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism may involve interference with DNA repair processes and modulation of cell cycle regulators.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound's ability to bind selectively to various receptors (e.g., TRPV1) modulates signaling pathways that are crucial for pain and inflammation.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression, thereby exerting therapeutic effects.
- Gene Expression Modulation : The compound could influence gene expression related to cell survival and apoptosis.
Study 1: TRPV1 Antagonism
A series of indazole derivatives were tested for their ability to antagonize TRPV1 activation by capsaicin. Among these derivatives, some exhibited IC50 values in the low nanomolar range (0.4–0.5 nM), indicating potent antagonistic activity .
Study 2: Anti-cancer Activity
In vitro studies demonstrated that certain derivatives of pyrazolo[3,2-b][1,3]oxazine compounds inhibited the proliferation of various cancer cell lines. Mechanistic studies revealed that these compounds induced apoptosis through caspase activation and modulation of Bcl-2 family proteins.
Comparative Analysis
To better understand the unique properties of this compound compared to other related compounds, the following table summarizes key features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Indazole and pyrazolo[3,2-b][1,3]oxazine | TRPV1 antagonist; anticancer properties |
| 4-Aminoquinoline | Quinoline ring | Antimalarial activity |
| Indazole Derivatives | Solely indazole rings | Diverse biological activities |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1H-indazol-6-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization of precursors such as substituted pyrazoles and oxazine intermediates. For example, cyclization under acidic or basic conditions (e.g., using NaH in THF) is critical for forming the pyrazolo-oxazine core . Purification via recrystallization (ethanol/water mixtures) or column chromatography ensures high purity (>95%). Confirmation of intermediates by ¹H NMR and LC-MS is essential to avoid side products .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Advanced analytical techniques are employed:
- ¹H NMR spectroscopy : Assigns proton environments, e.g., aromatic protons of indazole (δ 7.2–8.1 ppm) and oxazine protons (δ 4.0–5.5 ppm) .
- HPLC-MS : Confirms molecular weight ([M+H]⁺ calculated for C₁₇H₁₅N₅O₂: 321.12) and purity (>98%) .
- Elemental analysis : Validates C, H, N composition (±0.3% theoretical) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screens suggest kinase inhibitory activity, particularly against tyrosine kinases (IC₅₀ ~50–100 nM in vitro). Assays involve:
- Enzyme-linked immunosorbent assays (ELISA) : Quantify inhibition of phosphorylation events.
- Cellular viability assays (e.g., MTT): Test antiproliferative effects in cancer cell lines (e.g., HCT-116, IC₅₀ ~10 μM) .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical fidelity?
- Methodological Answer :
- Flow chemistry : Reduces reaction time and improves yield (e.g., continuous flow cyclization at 80°C with 90% yield vs. 65% in batch) .
- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINAP) may enhance enantiomeric excess (>90% ee) in key steps .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize impurities .
Q. What structure-activity relationships (SAR) govern its biological activity, and how do modifications alter potency?
- Methodological Answer : Key SAR insights include:
| Modification | Impact on Activity | Evidence Source |
|---|---|---|
| Indazole substitution (e.g., 6-NH₂ vs. 6-Cl) | 6-NH₂ enhances kinase binding (ΔIC₅₀: −40 nM) | |
| Oxazine ring saturation | Saturated derivatives show improved solubility (logP: 2.1 vs. 3.5) but reduced cellular uptake | |
| Carboxamide replacement (e.g., sulfonamide) | Lowers metabolic stability (t₁/₂: 2 h vs. 5 h) |
Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) .
- Metabolite identification : LC-HRMS identifies active metabolites (e.g., N-oxide derivatives with 30% parent activity) .
- Tissue distribution studies : Use radiolabeled compound (¹⁴C) to correlate tumor penetration with efficacy .
Q. What computational strategies are effective for predicting target interactions and off-target risks?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to kinases (e.g., VEGFR2, GlideScore −9.2 kcal/mol) .
- Off-target profiling : SwissTargetPrediction identifies potential interactions with GPCRs or ion channels (probability >0.7) .
- MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) .
Q. How do formulation challenges (e.g., low aqueous solubility) impact preclinical development?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
